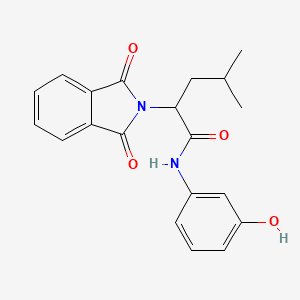
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride is a complex organic compound that features a pyridine ring, a phenyl ring, and a tetrahydroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Pyridin-3-yloxyphenyl Intermediate: This step involves the reaction of 4-bromoacetophenone with pyridine-3-ol in the presence of a base such as potassium carbonate.
Synthesis of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in acidic conditions.
Coupling of Intermediates: The final step involves coupling the pyridin-3-yloxyphenyl intermediate with the tetrahydroisoquinoline moiety using a sulfonamide linkage. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated purification systems for the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the nitro groups or sulfonamide linkage, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized aromatic compounds.
科学的研究の応用
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds like pyridine-3-sulfonamide share structural similarities and are often used in similar applications.
Isoquinoline Derivatives: Isoquinoline-based compounds are also comparable due to their similar core structure.
Uniqueness
N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride is unique due to its combination of a pyridine ring, a phenyl ring, and a tetrahydroisoquinoline moiety. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
特性
IUPAC Name |
N-(4-pyridin-3-yloxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S.ClH/c24-27(25,20-8-3-15-9-11-22-13-16(15)12-20)23-17-4-6-18(7-5-17)26-19-2-1-10-21-14-19;/h1-8,10,12,14,22-23H,9,11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIZPNMRVNXDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)

![2,6-dichloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}pyridine-3-sulfonamide](/img/structure/B2826704.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826705.png)
![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)



![N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2826713.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2826714.png)


